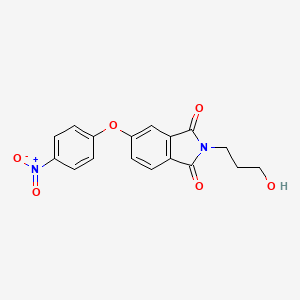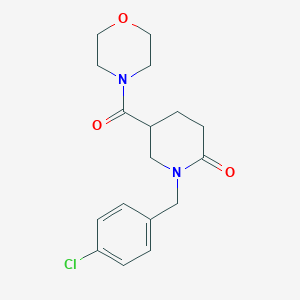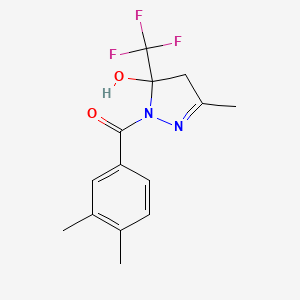
1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE
Vue d'ensemble
Description
1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylcarbamoyl group and a methyl group. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and pharmacology.
Méthodes De Préparation
The synthesis of 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE typically involves the reaction of 2-methylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The synthetic route can be summarized as follows:
Reaction of 2-methylpiperidine with phenyl isocyanate: This step involves the nucleophilic attack of the nitrogen atom in 2-methylpiperidine on the carbon atom of phenyl isocyanate, leading to the formation of the carbamoyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the piperidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoyl group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Applications De Recherche Scientifique
1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules
Pharmacology: Research on this compound includes studying its effects on biological systems, such as its interaction with enzymes or receptors. It may have potential therapeutic applications in treating certain diseases.
Mécanisme D'action
The mechanism of action of 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE can be compared with other similar compounds, such as:
1-(N-PHENYLCARBAMOYL)-PIPERIDINE: This compound lacks the methyl group on the piperidine ring, which may affect its chemical reactivity and biological activity.
1-(N-PHENYLCARBAMOYL)-2-ETHYLPIPERIDINE: The presence of an ethyl group instead of a methyl group can lead to differences in steric hindrance and electronic effects, influencing the compound’s properties.
1-(N-PHENYLCARBAMOYL)-3-METHYLPIPERIDINE: The position of the methyl group on the piperidine ring can alter the compound’s reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
2-methyl-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-7-5-6-10-15(11)13(16)14-12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVLPUMQPKGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386278 | |
| Record name | 1-Piperidinecarboxamide, 2-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27098-56-2 | |
| Record name | 1-Piperidinecarboxamide, 2-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-PHENYLCARBAMOYL)-2-METHYLPIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea](/img/structure/B4916170.png)

![3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B4916174.png)
![2-(6-bromo-3',3'-dimethylspiro[chromene-2,2'-indol]-1'(3'H)-yl)ethanol](/img/structure/B4916182.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4916192.png)

![5-ALLYL-3-(METHYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4916209.png)
![2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4916212.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4916217.png)

![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4916246.png)
![(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4916248.png)
![4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4916254.png)
